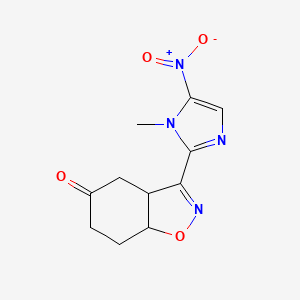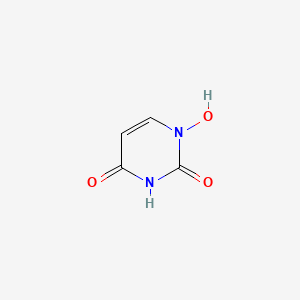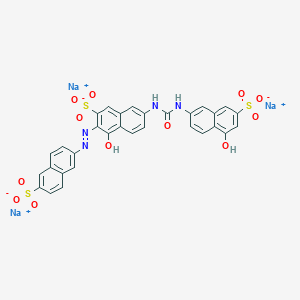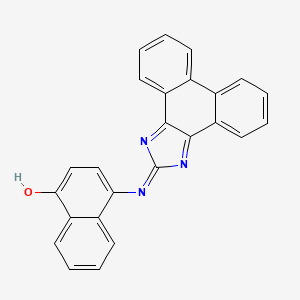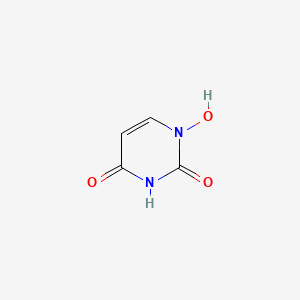
1-Hydroxyuracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxyuracil is a derivative of uracil, a nucleic acid base. It is formed by the action of hydroxyl radicals on DNA and is considered a biomarker of DNA damage . This compound has been studied in relation to various toxicological effects, including its role in cancer development and neurodegenerative diseases .
Preparation Methods
1-Hydroxyuracil can be synthesized through several methods:
Cyclization Reactions: Functionalized ureas can be cyclized with ethyl 3,3-diethoxy-2-methylpropionate to form this compound derivatives.
Industrial Production: Large-scale production methods often involve the use of advanced chemical reactors to ensure precise control over reaction conditions, such as temperature, pressure, and pH.
Chemical Reactions Analysis
1-Hydroxyuracil undergoes various chemical reactions:
Oxidation: It can be oxidized to form uracil derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into other uracil derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include various uracil derivatives with altered functional groups.
Scientific Research Applications
1-Hydroxyuracil has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research has focused on its role in cancer development and neurodegenerative diseases.
Mechanism of Action
1-Hydroxyuracil exerts its effects primarily through its interaction with DNA:
Comparison with Similar Compounds
1-Hydroxyuracil is unique compared to other similar compounds:
5-Hydroxyuracil: Another derivative of uracil, formed by similar mechanisms but with different biological effects.
Barbituric Acid: A pyrimidine derivative that can also be named malonylurea or hydroxyuracil.
1-(Hydroxyalkoxy)pyrimidines: These are derivatives of uracil with different functional groups, used in the synthesis of acyclonucleosides.
This compound stands out due to its specific role as a biomarker of DNA damage and its involvement in various toxicological effects, making it a compound of significant interest in scientific research .
Properties
CAS No. |
696-12-8 |
|---|---|
Molecular Formula |
C4H4N2O3 |
Molecular Weight |
128.09 g/mol |
IUPAC Name |
1-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O3/c7-3-1-2-6(9)4(8)5-3/h1-2,9H,(H,5,7,8) |
InChI Key |
YLDISKWYZFVQIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B12809135.png)


![Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B12809155.png)
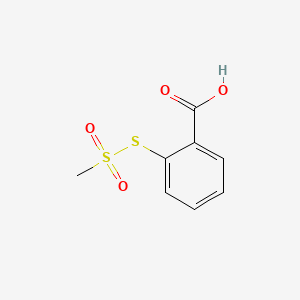

![2-[2-(2-Sulfosulfanylethylamino)ethyl]pyridine](/img/structure/B12809184.png)
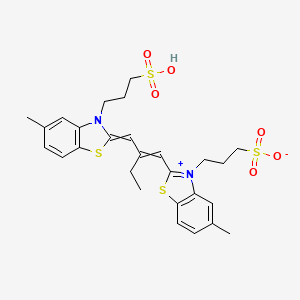
![4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one](/img/structure/B12809192.png)

